molecular formula CH6ClN B591257 Methylamine hydrochloride, [methyl-3H] CAS No. 127117-27-5

Methylamine hydrochloride, [methyl-3H]

Cat. No.: B591257
CAS No.: 127117-27-5
M. Wt: 73.54
InChI Key: NQMRYBIKMRVZLB-DFCKGCRZSA-N
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Description

Methylamine hydrochloride, [methyl-3H], is a tritiated form of methylamine hydrochloride, where the hydrogen atom in the methyl group is replaced by tritium, a radioactive isotope of hydrogen. This compound is commonly used in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylamine hydrochloride can be synthesized by heating a mixture of aqueous formaldehyde and ammonium chloride. The residual water and formic acid produced in the reaction are removed via vacuum distillation, leaving behind solid methylamine hydrochloride . The solid is then purified by organic extractions and additional vacuum distillations.

Industrial Production Methods

Industrially, methylamine hydrochloride is produced by the reaction of methylamine gas with hydrochloric acid. This process involves the direct combination of the two reactants under controlled conditions to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Reacts with alkyl halides to form secondary and tertiary amines.

    Condensation Reactions: Forms N-methylamides when reacted with carboxylic acids and their derivatives.

    Addition Reactions: Reacts with aldehydes and ketones to form imines.

Common Reagents and Conditions

    Alkyl Halides: Used in substitution reactions to form higher amines.

    Carboxylic Acids: Used in condensation reactions to form amides.

    Aldehydes and Ketones: Used in addition reactions to form imines.

Major Products Formed

    Secondary and Tertiary Amines: Formed from substitution reactions.

    N-Methylamides: Formed from condensation reactions.

    Imines: Formed from addition reactions.

Scientific Research Applications

Methylamine hydrochloride, [methyl-3H], is widely used in scientific research due to its radioactive properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methylamine hydrochloride, [methyl-3H], involves its incorporation into biochemical pathways where it acts as a methyl group donor. The tritium label allows researchers to trace its incorporation and study the molecular targets and pathways involved. This compound is particularly useful in studying methylation processes and the metabolism of methylated compounds .

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine Hydrochloride: Similar in structure but contains two methyl groups attached to the nitrogen atom.

    Ethylamine Hydrochloride: Contains an ethyl group instead of a methyl group.

    Trimethylamine Hydrochloride: Contains three methyl groups attached to the nitrogen atom.

Uniqueness

Methylamine hydrochloride, [methyl-3H], is unique due to its radioactive tritium label, which allows for detailed tracing and study of biochemical processes. This property makes it particularly valuable in research applications where tracking the incorporation and metabolism of methyl groups is essential .

Properties

IUPAC Name

tritritiomethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1T3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-DFCKGCRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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